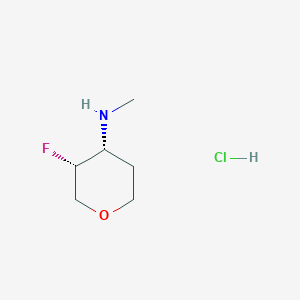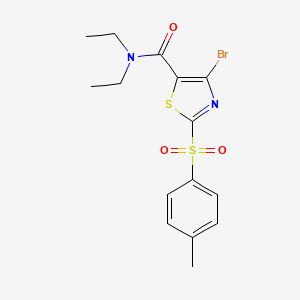
4-Bromo-N,N-diethyl-2-tosylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,N-diethyl-2-tosylthiazole-5-carboxamide is a heterocyclic compound with the molecular formula C15H17BrN2O3S2 and a molecular weight of 417.34 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-diethyl-2-tosylthiazole-5-carboxamide typically involves the reaction of 4-bromo-2-tosylthiazole with N,N-diethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-diethyl-2-tosylthiazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thioethers.
Scientific Research Applications
4-Bromo-N,N-diethyl-2-tosylthiazole-5-carboxamide is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-cancer and anti-inflammatory agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-diethyl-2-tosylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s thiazole ring and tosyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-diethylthiazole-5-carboxamide: Lacks the tosyl group, resulting in different reactivity and binding properties.
2-Tosylthiazole-5-carboxamide: Lacks the bromine atom, affecting its substitution reactions.
N,N-Diethyl-2-tosylthiazole-5-carboxamide: Lacks the bromine atom, leading to different chemical behavior.
Uniqueness
4-Bromo-N,N-diethyl-2-tosylthiazole-5-carboxamide is unique due to the presence of both the bromine atom and the tosyl group, which confer distinct reactivity and binding characteristics . This makes it a valuable compound for various research applications, particularly in the synthesis of novel heterocyclic compounds and the study of molecular interactions .
Properties
Molecular Formula |
C15H17BrN2O3S2 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
4-bromo-N,N-diethyl-2-(4-methylphenyl)sulfonyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H17BrN2O3S2/c1-4-18(5-2)14(19)12-13(16)17-15(22-12)23(20,21)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
YMMGMZOWQLHGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C(S1)S(=O)(=O)C2=CC=C(C=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


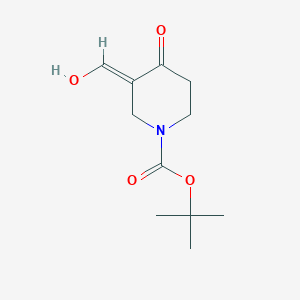
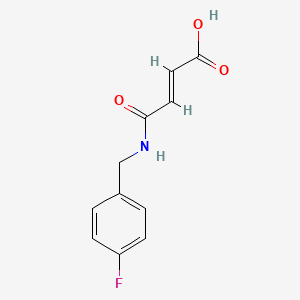
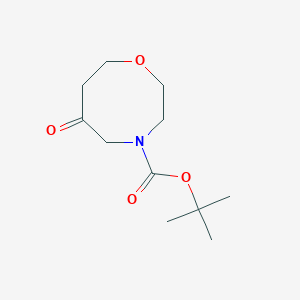
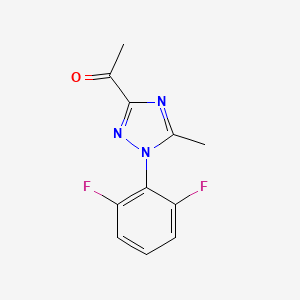
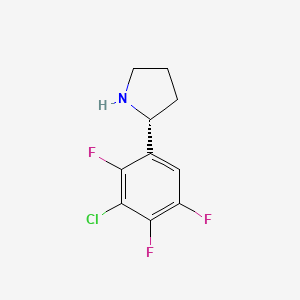
![6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12989398.png)
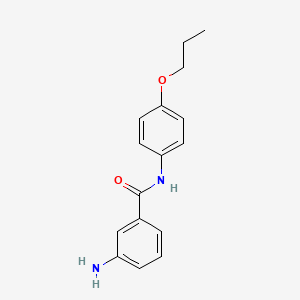
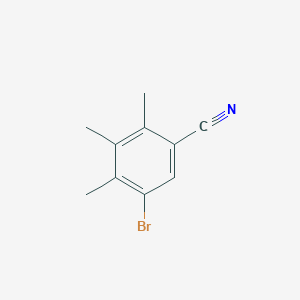
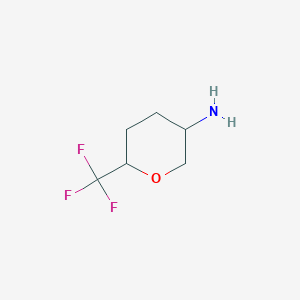
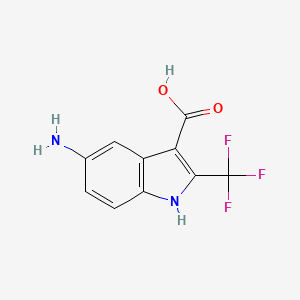
![tert-Butyl (6S,9aR)-6-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B12989431.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one](/img/structure/B12989443.png)
![(R)-9-Bromo-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12989449.png)
